molecular formula C14H11ClF3NO2 B600891 二氢依非韦伦,(E)- CAS No. 440124-96-9

二氢依非韦伦,(E)-

货号 B600891
CAS 编号: 440124-96-9
分子量: 317.69
InChI 键:
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

“Dihydro efavirenz, (E)-” is a derivative of Efavirenz, which is a first-generation non-nucleoside reverse transcriptase inhibitor (NNRTI) used to treat human immunodeficiency virus (HIV) type 1 infection or to prevent the spread of HIV .


Synthesis Analysis

The synthesis of Efavirenz, from which “Dihydro efavirenz, (E)-” is derived, involves a key reaction in one of the routes to efavirenz, which is the ortho-lithiation reaction of N-Boc-4-chloroaniline . This reaction can be conducted using n-BuLi and can be performed in a flow reactor with a significantly higher yield compared to batch .


Molecular Structure Analysis

The molecular formula of “Dihydro efavirenz, (E)-” is C14H11ClF3NO2. It has an average mass of 317.691 Da and a monoisotopic mass of 317.043030 Da .


Chemical Reactions Analysis

The degradation of Efavirenz follows apparent first-order kinetics over a certain pH range at 60°C . The degradation process was obtained by thermogravimetric curves to determine the kinetics .


Physical And Chemical Properties Analysis

Efavirenz is classified as a class II drug, according to the biopharmaceutics classification system due to low solubility and high permeability . Its thermal stability and the solid dispersion with poly (vinylpyrrolidone-co-vinylacetate) (PVPVA 64) have been studied .

科学研究应用

HIV Treatment and Management

(E)-Dihydro Efavirenz: is primarily recognized for its role as a non-nucleoside reverse transcriptase inhibitor (NNRTI) used in the treatment of HIV-1 infection . It operates by inhibiting the reverse transcriptase enzyme, which is crucial for the replication of the virus. The compound has been integral in the development of antiretroviral therapy, offering a potent option for managing HIV.

Drug Repurposing for Oncology

Recent studies have explored the potential of (E)-Dihydro Efavirenz in oncology, particularly in the context of drug repurposing . It has shown efficacy in slowing the growth of various cancers in culture, including colorectal, pancreatic, lung, glioblastoma, and leukemia. This suggests a promising avenue for the compound as a complementary therapy in cancer treatment.

Breast Cancer Stem Cell Therapy

(E)-Dihydro Efavirenz: has been investigated for its effects on breast cancer stem cells (CSCs) . The compound is capable of altering CSC numbers, cell morphology, RNA/microRNA gene expression, and levels of epithelial/mesenchymal CSC subtypes. This could lead to new therapeutic strategies targeting the root of cancer recurrence and metastasis.

Analytical Techniques in Pharmaceutical Assays

The compound’s analytical properties are leveraged in the development of various spectrophotometric and chromatographic methods . These techniques are essential for the assay of (E)-Dihydro Efavirenz in pharmaceutical formulations, ensuring the quality and consistency of medications provided to patients.

Understanding Drug Stability and Degradation

Research into the kinetics and mechanism of hydrolysis of (E)-Dihydro Efavirenz provides valuable insights into the stability of the compound in aqueous solutions . This information is critical for the proper storage, handling, and formulation of the drug, affecting its efficacy and safety profile.

Enhancement of Radiation Therapy

(E)-Dihydro Efavirenz: has been demonstrated to enhance the effects of radiation therapy . This synergistic effect could be utilized to improve the outcomes of conventional cancer treatments, making it a subject of interest in ongoing cancer research.

安全和危害

Efavirenz, from which “Dihydro efavirenz, (E)-” is derived, is classified as a reproductive toxin and can cause damage to organs through prolonged or repeated exposure . It is also classified as a combustible dust and an eye irritant .

属性

IUPAC Name

(4S)-6-chloro-4-[(E)-2-cyclopropylethenyl]-4-(trifluoromethyl)-1H-3,1-benzoxazin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11ClF3NO2/c15-9-3-4-11-10(7-9)13(14(16,17)18,21-12(20)19-11)6-5-8-1-2-8/h3-8H,1-2H2,(H,19,20)/b6-5+/t13-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TWWHVRKXRMMRPN-GFUIURDCSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C=CC2(C3=C(C=CC(=C3)Cl)NC(=O)O2)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CC1/C=C/[C@]2(C3=C(C=CC(=C3)Cl)NC(=O)O2)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11ClF3NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

317.69 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Dihydro efavirenz, (E)-

CAS RN

440124-96-9
Record name Dihydro efavirenz, (E)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0440124969
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name DIHYDRO EFAVIRENZ, (E)-
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/RT81GN1Z40
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Dihydro efavirenz, (E)-
Reactant of Route 2
Reactant of Route 2
Dihydro efavirenz, (E)-
Reactant of Route 3
Dihydro efavirenz, (E)-
Reactant of Route 4
Reactant of Route 4
Dihydro efavirenz, (E)-
Reactant of Route 5
Dihydro efavirenz, (E)-
Reactant of Route 6
Reactant of Route 6
Dihydro efavirenz, (E)-

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。